PROTAC FLT-3 degrader 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

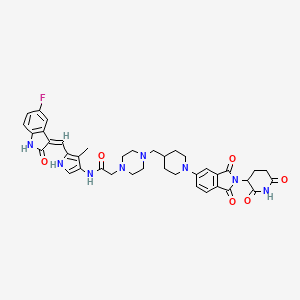

C39H41FN8O6 |

|---|---|

Poids moléculaire |

736.8 g/mol |

Nom IUPAC |

2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]acetamide |

InChI |

InChI=1S/C39H41FN8O6/c1-22-31(18-28-27-16-24(40)2-5-30(27)43-36(28)51)41-19-32(22)42-35(50)21-46-14-12-45(13-15-46)20-23-8-10-47(11-9-23)25-3-4-26-29(17-25)39(54)48(38(26)53)33-6-7-34(49)44-37(33)52/h2-5,16-19,23,33,41H,6-15,20-21H2,1H3,(H,42,50)(H,43,51)(H,44,49,52)/b28-18- |

Clé InChI |

LISIJHJQXVOPKS-VEILYXNESA-N |

SMILES isomérique |

CC1=C(NC=C1NC(=O)CN2CCN(CC2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)/C=C\7/C8=C(C=CC(=C8)F)NC7=O |

SMILES canonique |

CC1=C(NC=C1NC(=O)CN2CCN(CC2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C=C7C8=C(C=CC(=C8)F)NC7=O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC FLT3 Degrader 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the PROTAC FLT3 degrader 4, also identified as A20. This molecule represents a promising therapeutic strategy for acute myeloid leukemia (AML) by targeting the Fms-like tyrosine kinase 3 (FLT3) protein for degradation.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTAC FLT3 degrader 4 is a hetero-bifunctional molecule designed to induce the selective degradation of the FLT3 protein, particularly its mutated form, FLT3-ITD, which is a key driver in AML. The molecule consists of three key components: a ligand that binds to the FLT3 protein, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[1][2]

The mechanism of action unfolds through the following key steps:

-

Ternary Complex Formation: PROTAC FLT3 degrader 4 facilitates the formation of a ternary complex by simultaneously binding to both the FLT3 protein and the CRBN E3 ligase.[2] This proximity is crucial for the subsequent steps.

-

Ubiquitination: Once the ternary complex is formed, the CRBN E3 ligase is brought into close proximity to the FLT3 protein, enabling the transfer of ubiquitin molecules to the FLT3 protein. This polyubiquitination marks the FLT3 protein for degradation.

-

Proteasomal Degradation: The polyubiquitinated FLT3 protein is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal system.[1][3] This event-driven process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

This targeted degradation approach offers a distinct advantage over traditional small-molecule inhibitors, which often require high occupancy to be effective and can be susceptible to resistance mutations.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for PROTAC FLT3 degrader 4 (A20) from in vitro and in vivo studies.

Table 1: In Vitro Degradation and Anti-proliferative Activity

| Parameter | Cell Line | Value | Reference |

| DC50 | MV4-11 | 7.4 nM | [1] |

| MOLM-13 | 20.1 nM | [1] | |

| Dmax | MV4-11 | >90% | [3] |

| IC50 | MV4-11 | 39.9 nM | [1] |

| MOLM-13 | 169.9 nM | [1] |

Table 2: In Vivo Efficacy in AML Xenograft Model

| Dosage | Tumor Growth Inhibition (TGI) | Outcome | Reference |

| 1.25 mg/kg | Significant Inhibition | - | [1] |

| 5 mg/kg | 97.5% | Tumor Regression | [1] |

| 10 mg/kg | - | Complete Regression | [1] |

Downstream Signaling and Cellular Effects

The degradation of FLT3 by PROTAC FLT3 degrader 4 leads to the inhibition of its downstream signaling pathways and subsequent anti-leukemic effects.

-

Inhibition of Downstream Signaling: Treatment with PROTAC FLT3 degrader 4 has been shown to inhibit the phosphorylation of key downstream signaling mediators, including STAT5, S6K, and ERK in FLT3-ITD mutant AML cells.[1]

-

Cell Cycle Arrest: The degrader induces cell cycle arrest in the G1 phase in a dose-dependent manner.[1]

-

Induction of Apoptosis: PROTAC FLT3 degrader 4 also dose-dependently induces apoptosis in AML cells.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PROTAC FLT3 degrader 4.

Western Blotting for FLT3 Degradation

Objective: To quantify the reduction in FLT3 protein levels following treatment with the PROTAC.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13)

-

PROTAC FLT3 degrader 4

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-FLT3, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of PROTAC FLT3 degrader 4 for the desired time points (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-FLT3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Develop the blot using an ECL substrate and capture the chemiluminescent signal.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin).

-

Data Analysis: Quantify band intensities using densitometry software. Normalize FLT3 band intensity to the loading control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Objective: To determine the effect of PROTAC FLT3 degrader 4 on the proliferation of AML cells.

Materials:

-

AML cell lines

-

PROTAC FLT3 degrader 4

-

96-well plates

-

Cell culture medium

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Compound Treatment: Treat cells with a serial dilution of PROTAC FLT3 degrader 4 for a specified period (e.g., 72 hours).

-

Assay:

-

For MTT: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance.

-

For CellTiter-Glo: Add CellTiter-Glo reagent to each well, incubate to stabilize the luminescent signal, and measure luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the log of the PROTAC concentration.

FLT3 Ubiquitination Assay

Objective: To confirm that the degradation of FLT3 is mediated by the ubiquitin-proteasome system.

Materials:

-

AML cell lines

-

PROTAC FLT3 degrader 4

-

Proteasome inhibitor (e.g., MG132)

-

Immunoprecipitation lysis buffer

-

Anti-FLT3 antibody

-

Protein A/G magnetic beads

-

Anti-ubiquitin antibody

Procedure:

-

Cell Treatment: Treat cells with PROTAC FLT3 degrader 4 and a proteasome inhibitor (MG132) to allow for the accumulation of ubiquitinated FLT3.

-

Cell Lysis: Lyse the cells in immunoprecipitation buffer.

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-FLT3 antibody to capture FLT3.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

-

Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody to detect ubiquitinated FLT3.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the mechanism of action of PROTAC FLT3 degrader 4.

Caption: Mechanism of action of PROTAC FLT3 degrader 4.

Caption: Downstream effects of FLT3 degradation by PROTAC FLT3 degrader 4.

Caption: Experimental workflow for characterizing PROTAC FLT3 degrader 4.

References

The Synthesis and Characterization of PROTAC FLT-3 Degrader 4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of PROTAC FLT-3 degrader 4, a potent and orally bioavailable therapeutic agent targeting FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. This degrader offers a promising approach to overcome the limitations of traditional FLT3 inhibitors by inducing the degradation of the FLT3 protein.

Introduction to this compound

This compound, also known as compound A20, is a heterobifunctional molecule designed to hijack the body's natural protein disposal system to eliminate the FLT3 protein.[1] It is a CRBN-based degrader, meaning it recruits the Cereblon (CRBN) E3 ubiquitin ligase to tag the FLT3 protein for degradation by the proteasome.[1] This targeted protein degradation offers a novel therapeutic strategy for FLT3-mutant AML.[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the strategic connection of three key components: a ligand that binds to the FLT3 protein, a ligand that binds to the CRBN E3 ligase, and a linker that connects these two moieties. While the exact, step-by-step synthesis protocol is detailed in the primary literature, the general approach involves the chemical modification of a known FLT3 inhibitor to attach a linker with a terminal functional group. This is followed by the coupling of the CRBN-binding ligand, often a derivative of thalidomide (B1683933) or lenalidomide, to the other end of the linker.

Below is a generalized workflow for the synthesis:

Caption: Generalized synthetic workflow for this compound.

Characterization of this compound

The characterization of this compound involves a series of in vitro and in vivo experiments to assess its efficacy, selectivity, and mechanism of action.

In Vitro Efficacy

The antiproliferative and degradation activities of this compound were evaluated in human AML cell lines harboring the FLT3-ITD mutation, such as MV4-11 and MOLM-13.

| Parameter | MV4-11 Cells | MOLM-13 Cells | Reference |

| IC50 (antiproliferative) | 39.9 nM | 169.9 nM | [1] |

| DC50 (FLT3-ITD degradation) | 7.4 nM | 20.1 nM | [1] |

Table 1: In vitro efficacy of this compound in FLT3-ITD positive AML cell lines.

Mechanism of Action

This compound induces the degradation of the FLT3-ITD protein through the ubiquitin-proteasome system.[1] This leads to the inhibition of downstream signaling pathways that are critical for the survival and proliferation of AML cells.

Caption: Mechanism of action of this compound.

Downstream Signaling Pathway Inhibition

Upon degradation of FLT3-ITD, this compound effectively inhibits the phosphorylation of key downstream signaling mediators.[1] This disruption of signaling cascades leads to cell cycle arrest and apoptosis in AML cells.[1]

Caption: Inhibition of FLT3 downstream signaling by this compound.

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor activity in vivo. In a subcutaneous AML xenograft model, oral administration of the degrader led to complete tumor regression.[2]

| Dosage (oral, daily) | Tumor Growth Inhibition (TGI) | Observation | Reference |

| 1.25 mg/kg | Significant Inhibition | - | [1] |

| 5 mg/kg | 97.5% | Tumor Regression | [1] |

| 10 mg/kg | - | Complete Tumor Regression | [1] |

Table 2: In vivo antitumor activity of this compound in an AML xenograft model.

Pharmacokinetic Properties

Pharmacokinetic studies in Sprague-Dawley rats have shown that this compound possesses favorable oral bioavailability.

| Parameter | Value |

| T1/2 (h) | Data not publicly available |

| Cmax (ng/mL) | Data not publicly available |

| AUC (h*ng/mL) | Data not publicly available |

| Oral Bioavailability (%) | Data not publicly available |

Table 3: Pharmacokinetic parameters of this compound in rats. Specific values from the primary publication are required for a complete table.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used in the characterization of this compound.

Cell Viability Assay (IC50 Determination)

-

Cell Seeding: Seed MV4-11 and MOLM-13 cells in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Data Analysis: Measure luminescence or absorbance and calculate the IC50 value using a dose-response curve fitting software.

Western Blotting (DC50 Determination)

-

Cell Treatment: Treat AML cells with varying concentrations of this compound for a defined time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against FLT3 and a loading control (e.g., GAPDH), followed by incubation with secondary antibodies.

-

Detection and Analysis: Visualize the protein bands and perform densitometry to determine the DC50 value.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously implant MV4-11 cells into immunocompromised mice.

-

Tumor Growth: Allow the tumors to reach a palpable size.

-

Treatment: Randomize the mice into vehicle and treatment groups and administer this compound orally at the specified doses daily.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

This compound is a promising therapeutic candidate for the treatment of FLT3-mutant AML. Its ability to induce the degradation of the FLT3 protein offers a distinct advantage over traditional inhibitors, with the potential to overcome drug resistance. The data presented in this guide highlights its potent in vitro and in vivo activity, favorable pharmacokinetic properties, and well-defined mechanism of action. Further research and clinical development are warranted to fully evaluate its therapeutic potential.

References

Discovery of PROTAC FLT-3 Degrader 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical evaluation of PROTAC FLT-3 degrader 4, also known as compound A20. This novel, orally bioavailable proteolysis-targeting chimera has demonstrated significant potential in the treatment of acute myeloid leukemia (AML) by inducing the degradation of Fms-like tyrosine kinase 3 (FLT3). This document details the mechanism of action, quantitative biological data, and comprehensive experimental protocols for the synthesis and evaluation of this promising therapeutic agent.

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in a significant portion of acute myeloid leukemia (AML) cases and are associated with a poor prognosis. While FLT3 inhibitors have been developed, their efficacy can be limited by the emergence of drug resistance.

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (in this case, FLT3), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. This compound (A20) is a cereblon (CRBN)-based PROTAC designed to selectively degrade FLT3-ITD.[1][2]

Data Presentation

The following tables summarize the key quantitative data for this compound (A20).

Table 1: In Vitro Activity of this compound (A20)

| Parameter | Cell Line | Value | Reference |

| Anti-proliferative Activity (IC50) | MV4-11 | 39.9 nM | [2] |

| MOLM-13 | 169.9 nM | [2] | |

| FLT3-ITD Degradation (DC50) | MV4-11 | 7.4 nM | [2] |

| MOLM-13 | 20.1 nM | [2] | |

| Maximum Degradation (Dmax) | MV4-11 & MOLM-13 | >90% | [3] |

Table 2: In Vivo Efficacy of this compound (A20) in MV4-11 Xenograft Model

| Dose (oral, daily for 2 weeks) | Tumor Growth Inhibition (TGI) | Outcome | Reference |

| 1.25 mg/kg | Significant | Inhibition of tumor growth | [2] |

| 5 mg/kg | 97.5% | Tumor regression | [2] |

| 10 mg/kg | Not specified | Complete tumor regression | [2] |

Table 3: Pharmacokinetic Parameters of this compound (A20) in Sprague-Dawley Rats

| Parameter | Value (Oral Administration) |

| Tmax (h) | Not available |

| Cmax (ng/mL) | Not available |

| AUClast (h*ng/mL) | Not available |

| Bioavailability (F%) | Not available |

Specific pharmacokinetic values were not detailed in the reviewed literature.

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway

Mutated FLT3 leads to the constitutive activation of downstream signaling pathways that are critical for the proliferation and survival of leukemic cells. The following diagram illustrates the key pathways affected.

References

The Structure-Activity Relationship of an Orally Bioavailable FLT3 PROTAC Degrader: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent and orally bioavailable Fms-like tyrosine kinase 3 (FLT3) PROTAC (Proteolysis Targeting Chimera) degrader, referred to as PROTAC FLT-3 degrader 4 (also known as compound A20 ). This molecule has demonstrated significant potential in overcoming resistance to traditional FLT3 inhibitors in Acute Myeloid Leukemia (AML).[1][2][3] This guide will detail the chemical modifications that influence its biological activity, present quantitative data in a structured format, provide an overview of key experimental protocols, and visualize relevant biological and experimental workflows.

Introduction to FLT3 and PROTAC Technology

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the normal development of hematopoietic stem cells.[4] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemic cells and are associated with a poor prognosis. While FLT3 inhibitors have been developed, their efficacy can be limited by acquired resistance.[1][2][3]

PROTAC technology presents a paradigm shift in targeted therapy. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein.[4]

The Core Structure of this compound (A20)

This compound is a CRBN-based degrader, meaning it recruits the Cereblon (CRBN) E3 ligase.[5] Its structure is comprised of a ligand that binds to FLT3, a linker, and a ligand that binds to CRBN. The development of A20 involved the systematic modification of these three components to optimize for potency, selectivity, and oral bioavailability.

Structure-Activity Relationship (SAR) Studies

The optimization of this compound involved a series of chemical modifications to understand the impact of each component on the overall activity of the molecule. The following sections detail the SAR for the FLT3 ligand, the linker, and the E3 ligase ligand.

Modification of the FLT3 Ligand

The starting point for the development of A20 was a known FLT3 inhibitor. The SAR studies explored modifications on this scaffold to identify a suitable vector for linker attachment that would not compromise binding to FLT3.

Optimization of the Linker

The nature and length of the linker play a crucial role in the formation of a stable and productive ternary complex. A series of analogs with varying linker lengths and compositions were synthesized and evaluated. The data revealed that a specific optimal linker length and flexibility were critical for potent degradation of FLT3.

Evaluation of the E3 Ligase Ligand

While this compound utilizes a pomalidomide-based ligand for CRBN, other E3 ligase ligands, such as those for VHL, could also be employed. The choice of the CRBN ligand in A20 was based on achieving potent and selective degradation of FLT3.

Quantitative Data Summary

The following tables summarize the key in vitro biological data for this compound (A20) and its analogs.

Table 1: In Vitro Antiproliferative and Degradation Activity of this compound (A20)

| Compound | Cell Line | Antiproliferative IC50 (nM) | Degradation DC50 (nM) | Max Degradation (Dmax) (%) |

| This compound (A20) | MV4-11 | 39.9 | 7.4 | >90 |

| This compound (A20) | MOLM-13 | 169.9 | 20.1 | >90 |

Data sourced from MedChemExpress and supporting literature.[5][6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activity of this compound.

Cell Viability Assay

-

Principle: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cell proliferation.

-

Methodology:

-

AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.

-

Cells are treated with serial dilutions of the PROTAC compounds for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

IC50 values are calculated by fitting the dose-response data to a nonlinear regression model.

-

Western Blot for Protein Degradation

-

Principle: To quantify the degradation of the target protein (FLT3) upon treatment with the PROTAC.

-

Methodology:

-

AML cells are treated with varying concentrations of the PROTAC for a defined time (e.g., 24 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against FLT3 and a loading control (e.g., GAPDH, β-actin).

-

Following incubation with a secondary antibody, the protein bands are visualized and quantified.

-

DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are determined from the dose-response curve.[6][7]

-

In Vivo Xenograft Model

-

Principle: To evaluate the anti-tumor efficacy of the PROTAC in a living organism.

-

Methodology:

-

Immunocompromised mice are subcutaneously or intravenously injected with human AML cells (e.g., MV4-11).

-

Once tumors are established, mice are randomized into treatment and control groups.

-

The PROTAC is administered orally or via another appropriate route at various doses and schedules.

-

Tumor volume and body weight are monitored throughout the study.

-

At the end of the study, tumors and tissues may be collected for further analysis (e.g., pharmacokinetics, pharmacodynamics).[8]

-

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the action of this compound.

References

- 1. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Technical Guide: Targeted Degradation of FLT3-ITD by PROTAC 4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant driver of AML pathogenesis is the mutation of the FMS-like tyrosine kinase 3 (FLT3) gene, which occurs in approximately one-third of newly diagnosed patients.[1] The most common of these are internal tandem duplication (FLT3-ITD) mutations, present in about 25% of AML cases, which lead to ligand-independent, constitutive activation of the FLT3 signaling pathway.[1] This aberrant signaling promotes uncontrolled cell proliferation and survival, and is associated with a poor prognosis and increased risk of relapse.[1][2]

While small molecule tyrosine kinase inhibitors (TKIs) have been developed to target FLT3, their efficacy can be limited by the development of resistance.[3][4] Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic strategy.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting it.[5] This guide focuses on PROTAC 4 (also known as compound A20), a potent and selective degrader of FLT3-ITD, exploring its mechanism, efficacy, and the experimental protocols used for its evaluation.[6][7]

Core Mechanism of Action: PROTAC 4

PROTAC 4 is a CRBN-based degrader designed to specifically target the FLT3-ITD protein.[6] Its structure consists of three key components: a ligand that binds to the FLT3 kinase, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[6] By simultaneously binding to both FLT3-ITD and CRBN, PROTAC 4 facilitates the formation of a ternary complex. This proximity induces the CRBN E3 ligase to poly-ubiquitinate FLT3-ITD, marking it for recognition and subsequent degradation by the 26S proteasome.[5][6] This event leads to the physical elimination of the oncogenic driver protein from the cell.

Impact on FLT3-ITD Downstream Signaling

The constitutive activation of FLT3-ITD drives several downstream signaling pathways crucial for the survival and proliferation of AML cells. The primary cascades involved are the STAT5, PI3K/AKT, and RAS/MAPK pathways.[2][8] By degrading the FLT3-ITD protein, PROTAC 4 effectively shuts down these oncogenic signals. Treatment with PROTAC 4 has been shown to inhibit the phosphorylation of FLT3-ITD itself and its key downstream effectors, including STAT5, S6K (a downstream target of AKT), and ERK.[6] This comprehensive pathway inhibition leads to cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells.[6]

References

- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-conferences.org [bio-conferences.org]

- 4. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Advent of FLT3 Degraders: A Technical Guide to E3 Ligase Recruitment in PROTAC-mediated Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Acute Myeloid Leukemia (AML) Therapy

Fms-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase involved in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving uncontrolled leukemic cell growth and conferring a poor prognosis.[2] While small molecule tyrosine kinase inhibitors (TKIs) like gilteritinib (B612023) and quizartinib (B1680412) have shown clinical efficacy, their effectiveness can be hampered by the development of resistance.

Proteolysis-targeting chimeras (PROTACs) offer a revolutionary therapeutic strategy that shifts the paradigm from inhibition to complete elimination of the target protein. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins.[1] This guide provides an in-depth technical overview of PROTACs designed to degrade FLT3, with a core focus on the recruitment of different E3 ubiquitin ligases, the critical determinants of PROTAC efficacy.

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs are comprised of three key components: a "warhead" that binds to the target protein (FLT3), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to FLT3 and an E3 ligase, the PROTAC forms a ternary complex (FLT3-PROTAC-E3 Ligase). This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of FLT3, tagging it for destruction by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple FLT3 proteins.[3][4]

The choice of the E3 ligase is a crucial element in PROTAC design. The most commonly recruited E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[5]

FLT3 Signaling and PROTAC Intervention

Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells. Key pathways include the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT5 pathways.[6][7] By inducing the degradation of the entire FLT3 protein, PROTACs aim to completely shut down these oncogenic signals, offering a more profound and durable response compared to TKIs which only block the kinase activity.

Quantitative Data on FLT3 Degraders

The efficacy of FLT3 PROTACs is evaluated based on several key metrics: the half-maximal degradation concentration (DC50), the maximum percentage of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell proliferation. The following tables summarize the performance of notable FLT3 PROTACs, categorized by the E3 ligase they recruit.

Table 1: CRBN-Recruiting FLT3 PROTACs

| PROTAC Name/Identifier | FLT3 Inhibitor Warhead | Target Cell Line(s) | DC50 (nM) | Dmax (%) | Anti-proliferative IC50 (nM) |

| LWY-713 | Gilteritinib | MV4-11 | 0.614 | 94.8 | 1.50 |

| A20 (PROTAC Degrader 4) | Gilteritinib Derivative | MV4-11, MOLM-13 | 7.4 (MV4-11), 20.1 (MOLM-13) | Not Reported | 39.9 (MV4-11), 169.9 (MOLM-13) |

| PF15 | Pyrrolo[2,3-d]pyrimidine derivative | BaF3-FLT3-ITD | 76.7 | >95% (at 1µM) | Not Reported |

| Compound 35 | Benzimidazole Derivative | MV4-11 | Not Reported | Not Reported | 7.55 |

| Dovitinib-based PROTAC | Dovitinib | MV4-11, MOLM-13 | Not specified, but potent degradation observed | >90% | Enhanced vs Dovitinib |

Data compiled from multiple sources.[8][9][10][11][12]

Table 2: VHL-Recruiting FLT3 PROTACs

| PROTAC Name/Identifier | FLT3 Inhibitor Warhead | Target Cell Line(s) | DC50 (nM) | Dmax (%) | Anti-proliferative IC50 (nM) |

| Sunitinib-based PROTAC 5 | Sunitinib | HL-60 | Concentration for degradation not specified | Significant reduction observed | 2900 |

| Z29 | Gilteritinib | MOLM-13, MV4-11 | Not specified, but significant degradation observed | Not Reported | Potent inhibition observed |

Data compiled from multiple sources.[9][13]

Key Experimental Protocols

Rigorous validation of a PROTAC's mechanism of action and efficacy is paramount. The following are detailed methodologies for essential experiments in the development of FLT3 degraders.

Protocol 1: Western Blot for FLT3 Degradation

This is the most direct method to quantify the reduction in target protein levels.[14]

Objective: To measure the dose- and time-dependent degradation of FLT3 in response to PROTAC treatment.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

FLT3 PROTAC of interest (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-FLT3, anti-p-FLT3, anti-p-STAT5, anti-p-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed AML cells in 6-well plates. Treat cells with a range of PROTAC concentrations for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only (DMSO) control.

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Add ECL substrate and visualize protein bands. Quantify band intensities using densitometry software, normalizing FLT3 levels to the loading control.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of the PROTAC on cell proliferation and viability by measuring ATP levels.[15][16]

Objective: To determine the IC50 value of the FLT3 PROTAC.

Materials:

-

AML cell lines

-

Opaque-walled 96-well plates

-

FLT3 PROTAC of interest

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate.

-

Compound Treatment: Treat cells with serial dilutions of the PROTAC for a specified duration (e.g., 72 hours).

-

Assay Protocol:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well (volume equal to the cell culture medium).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of the PROTAC concentration to calculate the IC50 value.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This experiment demonstrates the PROTAC-induced interaction between FLT3 and the recruited E3 ligase.[17][18]

Objective: To confirm the formation of the FLT3-PROTAC-E3 Ligase ternary complex in cells.

Materials:

-

AML cell lines

-

FLT3 PROTAC of interest

-

Proteasome inhibitor (e.g., MG132)

-

Non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40)

-

Primary antibodies for immunoprecipitation (e.g., anti-CRBN or anti-VHL) and for Western blotting (anti-FLT3, anti-CRBN/VHL)

-

Protein A/G magnetic beads

-

IgG control antibody

Procedure:

-

Cell Treatment: Treat cells with the PROTAC, often for a shorter duration (e.g., 2-4 hours). It is recommended to pre-treat with a proteasome inhibitor like MG132 to stabilize the complex.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the cleared lysate with an antibody against the E3 ligase (or FLT3) or an IgG control overnight at 4°C.

-

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the protein complexes from the beads. Analyze the eluates by Western blotting using antibodies against both FLT3 and the E3 ligase to detect their co-precipitation.

Conclusion and Future Outlook

The development of FLT3-targeting PROTACs represents a highly promising therapeutic strategy for AML. By inducing the complete degradation of the FLT3 oncoprotein, these molecules have the potential to produce more profound and durable clinical responses and to overcome the resistance mechanisms that plague traditional inhibitors. The choice of E3 ligase, either CRBN or VHL, significantly impacts the degradation efficiency and cellular activity of the PROTAC, with current data suggesting a prevalence of highly potent CRBN-based degraders. As our understanding of the structural and biological nuances of ternary complex formation grows, the rational design of next-generation FLT3 degraders with improved selectivity, oral bioavailability, and clinical efficacy will continue to accelerate, offering new hope for patients with FLT3-mutated AML.

References

- 1. researchgate.net [researchgate.net]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Proteolysis-Targeting Chimera (PROTAC) Modification of Dovitinib Enhances the Antiproliferative Effect against FLT3-ITD-Positive Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sunitinib-based Proteolysis Targeting Chimeras (PROTACs) reduced the protein levels of FLT-3 and c-KIT in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. OUH - Protocols [ous-research.no]

- 16. ch.promega.com [ch.promega.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Ternary Complex Formation of a PROTAC FLT3 Degrader: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the formation of the ternary complex by a representative FMS-like tyrosine kinase 3 (FLT3) PROTAC degrader. This guide is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

Introduction to FLT3 and PROTAC Technology

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][3][4] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival.[3][4]

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[5][6] A PROTAC consists of a ligand that binds to the target protein (in this case, FLT3), another ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two.[5] The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is a critical step for subsequent ubiquitination and degradation of the target protein.[7][8][9]

This guide will focus on a representative CRBN-based FLT3 PROTAC, herein referred to as "FLT3 Degrader 4," to illustrate the principles and methodologies for characterizing its ternary complex formation and downstream effects.

Quantitative Data on FLT3 Degrader 4

The efficacy of a PROTAC is dependent on several key quantitative parameters that describe its ability to bind its targets and facilitate the formation of a productive ternary complex. The following tables summarize the key in vitro and in-cell data for a representative FLT3 degrader.

| Parameter | Value | Cell Line | Reference |

| IC50 | 39.9 nM | MV4-11 | [10] |

| 169.9 nM | MOLM-13 | [10] | |

| DC50 | 7.4 nM | MV4-11 | [10] |

| 20.1 nM | MOLM-13 | [10] | |

| Dmax | >90% | MV4-11 | [11] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of the degrader that inhibits 50% of cell proliferation.

-

DC50 (Half-maximal degradation concentration): The concentration of the degrader that induces 50% degradation of the target protein.

-

Dmax (Maximum degradation): The maximum percentage of target protein degradation achieved.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) to FLT3 | 5 nM | SPR | |

| Binding Affinity (Kd) to CRBN | 150 nM | SPR | |

| Cooperativity (α) | 5 | SPR |

-

Kd (Dissociation constant): A measure of the binding affinity between two molecules. A lower Kd indicates a stronger binding affinity.

-

Cooperativity (α): A measure of how the binding of the PROTAC to one protein influences its binding to the other protein. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the formation of the ternary complex.

FLT3 Signaling Pathway and Mechanism of Action

FLT3 is a receptor tyrosine kinase that, upon activation by its ligand (FLT3L) or through activating mutations, dimerizes and autophosphorylates.[2][3] This leads to the activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and differentiation.[3][4][12] In AML, constitutive activation of these pathways drives leukemogenesis.[1][4]

The FLT3 PROTAC degrader induces the degradation of FLT3, thereby inhibiting these downstream signaling pathways. This leads to cell cycle arrest and apoptosis in FLT3-mutant AML cells.[10]

Caption: Simplified FLT3 signaling pathway.

The PROTAC-mediated degradation of FLT3 follows a catalytic cycle. The PROTAC first binds to either FLT3 or the E3 ligase, forming a binary complex. This binary complex then recruits the other protein to form the key ternary complex. Within the ternary complex, the E3 ligase ubiquitinates FLT3, tagging it for degradation by the proteasome. The PROTAC is then released and can engage in another cycle of degradation.

Caption: Catalytic cycle of PROTAC-mediated FLT3 degradation.

Experimental Protocols

Detailed below are representative protocols for the key experiments used to characterize the formation of the ternary complex and the degradation of FLT3.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to quantify the formation of the ternary complex in solution.

Methodology:

-

Reagents:

-

Purified, tagged FLT3 protein (e.g., with a His-tag).

-

Purified, tagged CRBN/DDB1 E3 ligase complex (e.g., with a GST-tag).

-

Fluorescently labeled antibodies or binding partners for the tags (e.g., anti-His-Europium and anti-GST-APC).

-

FLT3 Degrader 4.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

-

Procedure:

-

Prepare a solution containing the FLT3 protein and the anti-His-Europium antibody.

-

Prepare a solution containing the CRBN/DDB1 complex and the anti-GST-APC antibody.

-

In a microplate, combine the two solutions with varying concentrations of the FLT3 Degrader 4.

-

Incubate the plate at room temperature for 1-4 hours to allow for complex formation.

-

Measure the TR-FRET signal using a plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the FRET ratio (665 nm / 620 nm).

-

Plot the FRET ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation, where the signal decreases at high concentrations due to the "hook effect".[9]

-

Western Blotting for FLT3 Degradation

This protocol is a standard method to quantify the reduction in FLT3 protein levels following PROTAC treatment in cells.[13]

Methodology:

-

Cell Culture and Treatment:

-

Plate FLT3-mutant AML cells (e.g., MV4-11 or MOLM-13) at an appropriate density and allow them to adhere or stabilize overnight.

-

Treat the cells with a range of concentrations of FLT3 Degrader 4 and a vehicle control (e.g., DMSO).

-

Incubate for a predetermined time (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Immunoblotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with a primary antibody specific for FLT3. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody conjugated to HRP or a fluorescent dye.

-

Visualize the protein bands using an appropriate detection system.

-

-

Analysis:

-

Quantify the band intensities and normalize the FLT3 signal to the loading control.

-

Calculate the percentage of FLT3 degradation relative to the vehicle control.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics and Cooperativity

SPR is a label-free technique used to measure the binding kinetics and affinities of the binary and ternary complexes in real-time.[][15]

Methodology:

-

Immobilization:

-

Immobilize the CRBN E3 ligase onto a sensor chip.

-

-

Binary Interaction Analysis:

-

Flow different concentrations of the FLT3 Degrader 4 over the chip to measure its binding to CRBN.

-

In a separate experiment, flow different concentrations of the FLT3 protein over a chip with immobilized degrader-CRBN complex or co-inject degrader and FLT3.

-

-

Ternary Complex Analysis:

-

To measure the binding of FLT3 to the degrader-CRBN binary complex, pre-incubate a constant concentration of the degrader with varying concentrations of FLT3 and flow this over the CRBN-immobilized chip.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) for each interaction.

-

Calculate the cooperativity factor (α) using the following equation: α = (Kd of PROTAC for CRBN * Kd of FLT3-PROTAC for CRBN) / (Kd of PROTAC for FLT3 * Kd of CRBN-PROTAC for FLT3).

-

Conclusion

The successful design and development of PROTAC degraders for targets such as FLT3 rely on a thorough understanding of the formation of the ternary complex. This guide has provided a framework for the characterization of a representative FLT3 degrader, including the key quantitative parameters, the underlying biological pathways, and detailed experimental protocols. By employing these methodologies, researchers can gain valuable insights into the structure-activity relationships of their PROTACs and accelerate the development of novel therapeutics for diseases such as AML.

References

- 1. FLT3, a signaling pathway gene [ogt.com]

- 2. Reactome | FLT3 Signaling [reactome.org]

- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bio-conferences.org [bio-conferences.org]

- 6. Small Molecule Induced FLT3 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]

- 12. betalifesci.com [betalifesci.com]

- 13. benchchem.com [benchchem.com]

- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Technical Guide: An In-depth Analysis of Downstream Signaling Effects of PROTAC FLT3 Degrader 4

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is pivotal in the proliferation and survival of hematopoietic stem and progenitor cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), result in constitutive kinase activation, driving uncontrolled cell growth and conferring a poor prognosis.[2][3] While traditional kinase inhibitors have shown clinical activity, their efficacy can be limited by resistance mechanisms.

Proteolysis-targeting chimera (PROTAC) technology offers a novel therapeutic strategy that, instead of merely inhibiting a target protein, hijacks the cell's ubiquitin-proteasome system to induce its complete degradation.[4][5] PROTACs are bifunctional molecules composed of a ligand for the target protein, a linker, and a ligand for an E3 ubiquitin ligase.[5] This design facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent destruction of the target protein.[6]

This guide focuses on PROTAC FLT3 Degrader 4 , an orally active, Cereblon (CRBN)-based PROTAC designed to selectively induce the degradation of FLT3-ITD.[7] We will explore its mechanism of action and provide a detailed examination of its effects on key downstream signaling pathways, supported by quantitative data and experimental protocols.

Mechanism of Action

PROTAC FLT3 Degrader 4 functions by physically linking the FLT3-ITD protein to the CRBN E3 ubiquitin ligase. This induced proximity results in the polyubiquitination of FLT3-ITD, marking it for recognition and degradation by the 26S proteasome.[7] Unlike traditional inhibitors that require sustained occupancy of the active site, this catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules, potentially leading to a more profound and durable suppression of oncogenic signaling.[6]

Downstream Signaling Effects of FLT3 Degradation

Constitutively active FLT3-ITD drives leukemogenesis by aberrantly activating several downstream signaling cascades crucial for cell survival and proliferation.[3] The degradation of FLT3-ITD by PROTAC FLT3 Degrader 4 effectively shuts down these pathways.

The degradation of the central FLT3-ITD node by PROTAC FLT3 Degrader 4 leads to the simultaneous inhibition of these critical oncogenic pathways.

-

Impact on STAT5 Pathway: The FLT3-ITD mutation is known to cause strong, ligand-independent activation of STAT5, a key transcription factor promoting leukemic cell survival.[3][8] Treatment with PROTAC FLT3 Degrader 4 leads to a marked reduction in the phosphorylation of STAT5, thereby inhibiting its activity.[7]

-

Impact on PI3K/AKT/mTOR Pathway: This pathway is essential for cell survival and protein synthesis. PROTAC FLT3 Degrader 4 treatment inhibits the phosphorylation of downstream effectors, including S6 Kinase (S6K), indicating a shutdown of this pro-survival cascade.[7]

-

Impact on MAPK/ERK Pathway: Responsible for regulating cell proliferation, the MAPK/ERK pathway is also constitutively active in FLT3-ITD AML. Degradation of FLT3 results in the potent inhibition of ERK phosphorylation.[7][9]

Cellular Phenotypes

The comprehensive blockade of these signaling networks translates into potent anti-leukemic activity.

-

Inhibition of Proliferation and Viability: By degrading FLT3-ITD, PROTAC FLT3 Degrader 4 demonstrates robust anti-proliferative activity in FLT3-ITD-positive AML cell lines such as MV4-11 and MOLM-13.[7]

-

Induction of Apoptosis: The shutdown of critical survival pathways, including PI3K/AKT, leads to the dose-dependent induction of apoptosis in AML cells.[7] This is often confirmed by observing the cleavage of PARP and caspase-3.[9]

-

Cell Cycle Arrest: The inhibition of proliferative signaling through the MAPK/ERK pathway results in a dose-dependent arrest of the cell cycle in the G1 phase, preventing cells from progressing towards division.[7]

Quantitative Data Summary

The efficacy of PROTAC FLT3 Degrader 4 has been quantified in preclinical models. The data below is summarized from studies on FLT3-ITD mutant AML cell lines.

Table 1: In Vitro Efficacy of PROTAC FLT3 Degrader 4

| Parameter | MV4-11 Cells | MOLM-13 Cells | Reference |

|---|---|---|---|

| Anti-proliferative IC₅₀ | 39.9 nM | 169.9 nM | [7] |

| Degradation DC₅₀ | 7.4 nM | 20.1 nM |[7] |

IC₅₀ (Half-maximal inhibitory concentration) refers to the concentration required to inhibit cell proliferation by 50%. DC₅₀ (Half-maximal degradation concentration) refers to the concentration required to achieve 50% of maximal protein degradation.

Table 2: Effects on Downstream Signaling Mediators

| Signaling Mediator | Cell Lines | Treatment | Effect | Reference |

|---|---|---|---|---|

| p-FLT3-ITD | MV4-11, MOLM-13 | 20 nM; 12 h | Inhibition | [7] |

| p-STAT5 | MV4-11, MOLM-13 | 20 nM; 12 h | Inhibition | [7] |

| p-S6K | MV4-11, MOLM-13 | 20 nM; 12 h | Inhibition | [7] |

| p-ERK | MV4-11, MOLM-13 | 20 nM; 12 h | Inhibition |[7] |

Experimental Protocols

Reproducible and robust experimental design is critical for evaluating PROTAC degraders. Below are detailed methodologies for key assays.

Protocol 1: Western Blot Analysis of FLT3 Degradation and Downstream Signaling

Objective: To semi-quantitatively assess the reduction of FLT3 and key downstream phosphorylated proteins following treatment.

Materials:

-

AML Cell Lines (e.g., MV4-11, MOLM-13).

-

PROTAC FLT3 Degrader 4, DMSO (vehicle control).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary antibodies: anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels, PVDF membranes, and standard electrophoresis/blotting equipment.

-

Chemiluminescence imaging system.

Methodology:

-

Cell Seeding: Seed FLT3-mutant AML cells (e.g., 1 x 10⁶ cells/mL) in 6-well plates and allow them to acclimate.[1]

-

Treatment: Treat cells with a dose-response of PROTAC FLT3 Degrader 4 (e.g., 0.1 nM to 1 µM) or a time-course at a fixed concentration (e.g., 20 nM for 0, 2, 4, 8, 12, 24 hours).[1][7] Include a DMSO vehicle control.

-

Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect protein bands using a chemiluminescent substrate and an imaging system.

Protocol 2: Cell Proliferation Assay (IC₅₀ Determination)

Objective: To determine the concentration of the PROTAC that inhibits cell proliferation by 50%.

Materials:

-

AML Cell Lines.

-

Opaque-walled 96-well plates.

-

PROTAC FLT3 Degrader 4.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Luminometer.

Methodology:

-

Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium in a 96-well plate.

-

Treatment: Prepare serial dilutions of the PROTAC. Add the compound to the wells to achieve the desired final concentrations. Include a vehicle-only control.

-

Incubation: Incubate the plates for a standard period (e.g., 72 hours) at 37°C with 5% CO₂.

-

Detection: Allow the plate to equilibrate to room temperature. Add the viability reagent according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.

Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis and cell cycle arrest.

Materials:

-

AML Cell Lines.

-

PROTAC FLT3 Degrader 4.

-

For Apoptosis: Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

For Cell Cycle: Ethanol (B145695) (for fixation), RNase A, and PI staining solution.

-

Flow cytometer.

Methodology:

-

Cell Treatment: Treat cells in 6-well plates with the PROTAC at various concentrations (e.g., 20 nM) for a specified time (e.g., 12 or 24 hours).[7]

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining (Apoptosis): Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit protocol. Incubate in the dark for 15 minutes.

-

Staining (Cell Cycle): Fix cells by adding them dropwise into cold 70% ethanol while vortexing. Store at -20°C. Before analysis, wash cells and resuspend in PBS containing RNase A and PI.

-

Flow Cytometry: Analyze the stained cells promptly using a flow cytometer. For apoptosis, quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. For cell cycle, analyze the DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

PROTAC FLT3 Degrader 4 represents a highly effective strategy for targeting oncogenic FLT3-ITD in AML. By inducing the complete proteasomal degradation of the driver kinase, it achieves a comprehensive and simultaneous blockade of multiple downstream signaling pathways, including STAT5, PI3K/AKT/mTOR, and MAPK/ERK.[7] This profound suppression of oncogenic signaling translates into potent anti-proliferative activity, G1 cell cycle arrest, and the induction of apoptosis in FLT3-ITD mutant AML cells.[7] The data and protocols presented in this guide underscore the therapeutic potential of targeted protein degradation and provide a framework for the continued investigation of this promising class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bio-conferences.org [bio-conferences.org]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]

In Vitro Characterization of PROTAC FLT-3 Degrader 4: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of the Fms-like tyrosine kinase 3 (FLT-3) PROTAC degrader, herein referred to as PROTAC FLT-3 degrader 4. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, targeted protein degradation, and medicinal chemistry.

Introduction

Fms-like tyrosine kinase 3 (FLT-3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations result in the constitutive activation of the FLT-3 signaling pathway, leading to uncontrolled cell growth.

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound is a CRBN-based, orally active PROTAC designed to selectively induce the degradation of FLT-3, particularly the ITD mutant form, through the ubiquitin-proteasome system.[1] This guide details its in vitro characterization, including its antiproliferative and degradation activities, its impact on downstream signaling, and detailed protocols for key experimental assays.

Quantitative Data Summary

The in vitro efficacy of this compound has been evaluated in FLT3-ITD mutant AML cell lines, MV4-11 and MOLM-13. The key quantitative data are summarized in the tables below.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (nM) | Reference |

| MV4-11 | 39.9 | [1] |

| MOLM-13 | 169.9 | [1] |

| BaF3-FLT3-ITD | 7.85-193.0 | [2] |

| BaF3-FLT3-ITD-D835V | 7.85-193.0 | [2] |

| BaF3-FLT3-ITD-F691L | 7.85-193.0 | [2] |

Table 2: FLT-3 Degradation Activity of this compound

| Cell Line | DC50 (nM) | Dmax (%) | Time for Max Degradation (h) | Reference |

| MV4-11 | 7.4 | Not specified | Not specified | [1] |

| MOLM-13 | 20.1 | Not specified | Not specified | [1] |

| MV4-11 | 0.64 | 94.8 | 6 | [2] |

Signaling Pathways and Mechanism of Action

FLT-3 Signaling Pathway

The FLT-3 signaling pathway is crucial for normal hematopoiesis, regulating cell proliferation, survival, and differentiation.[3] Upon binding of its ligand (FL), FLT-3 dimerizes and autophosphorylates, creating docking sites for various signaling molecules. This leads to the activation of several downstream pathways, including the RAS/MEK/ERK, PI3K/Akt, and STAT5 pathways, which collectively promote cell growth and survival.[4][5] In AML, FLT-3-ITD mutations cause constitutive activation of these pathways, driving leukemogenesis.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bio-conferences.org [bio-conferences.org]

- 3. FLT3, a signaling pathway gene [ogt.com]

- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of PROTAC FLT-3 Degrader 4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro evaluation of PROTAC FLT-3 degrader 4, a CRBN-based proteolysis-targeting chimera designed to induce the degradation of Fms-like tyrosine kinase 3 (FLT3). Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. This compound offers a therapeutic strategy by mediating the ubiquitination and subsequent proteasomal degradation of FLT3.[1][2] These protocols outline key in vitro assays to characterize the efficacy and mechanism of action of this degrader in relevant cancer cell lines.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[2] A PROTAC consists of a ligand that binds to the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2] This architecture facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and degradation of the target.[2][3]

This compound is an orally active degrader that recruits the Cereblon (CRBN) E3 ligase to target FLT3 for degradation.[1] It has demonstrated high selectivity for FLT3-ITD mutant AML cells.[1] The following protocols provide methodologies to assess its anti-proliferative activity, degradation efficiency, and effects on downstream signaling pathways.

Mechanism of Action

This compound operates by inducing proximity between the FLT3 receptor tyrosine kinase and the CRBN E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to the FLT3 protein. Poly-ubiquitinated FLT3 is then recognized and degraded by the 26S proteasome, leading to the downregulation of its signaling pathways.

References

Application Notes: Western Blot Protocol for Monitoring FLT3 Degradation by PROTAC FLT-3 Degrader 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations result in the constitutive activation of FLT3, driving uncontrolled cell growth.

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents that induce the degradation of specific target proteins. PROTAC FLT-3 degrader 4, also known as A20, is a CRBN-based PROTAC designed to specifically target the FLT3 protein for degradation via the ubiquitin-proteasome system.[1][2] This application note provides a comprehensive protocol for utilizing Western blot to quantify the degradation of FLT3 in AML cell lines treated with this compound.

Principle of the Assay

This compound is a heterobifunctional molecule that simultaneously binds to the FLT3 protein and the E3 ubiquitin ligase Cereblon (CRBN). This binding facilitates the formation of a ternary complex, leading to the ubiquitination of FLT3. The polyubiquitinated FLT3 is then recognized and degraded by the 26S proteasome. Western blotting is employed to measure the reduction in total FLT3 protein levels, thereby assessing the efficacy of the PROTAC degrader.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FLT3 signaling pathway and the experimental workflow for assessing FLT3 degradation.

Caption: Mechanism of FLT3 degradation by this compound.

Caption: Experimental workflow for Western blot analysis of FLT3 degradation.

Quantitative Data Summary

The following table summarizes the degradation and anti-proliferative activities of this compound in FLT3-ITD mutant AML cell lines.

| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |

| This compound (A20) | MV4-11 | 7.4 | >90 | 39.9 |

| This compound (A20) | MOLM-13 | 20.1 | >90 | 169.9 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation. IC50: Half-maximal inhibitory concentration for cell proliferation.[1][3]

Experimental Protocol

This protocol is optimized for assessing FLT3 degradation in the human AML cell lines MV4-11 and MOLM-13, which harbor FLT3-ITD mutations.

Materials and Reagents

-

Cell Lines: MV4-11 or MOLM-13

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

This compound (A20): Stock solution in DMSO

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: Acrylamide gels, running buffer, Laemmli sample buffer

-

Western Blot: PVDF membrane, transfer buffer, TBS-T (Tris-buffered saline with 0.1% Tween 20)

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBS-T

-

Primary Antibody: Rabbit anti-FLT3 antibody (e.g., 1:1000 dilution)

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG (e.g., 1:5000 dilution)

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

-

Loading Control Antibody: anti-β-actin or anti-GAPDH

Procedure

-

Cell Culture and Treatment:

-

Culture MV4-11 or MOLM-13 cells in complete medium at 37°C in a humidified incubator with 5% CO2.

-

Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours).[3] Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

After treatment, harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.[4][5]

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Incubate on ice for 30 minutes with occasional vortexing.[4][6]

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[4][6]

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBS-T for 1 hour at room temperature.[4][6]

-

Incubate the membrane with the primary anti-FLT3 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[4][7]

-

Wash the membrane three times for 5-10 minutes each with TBS-T.[4]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4][7]

-

Wash the membrane three times for 10-15 minutes each with TBS-T.[4]

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.[7]

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed for a loading control protein like β-actin or GAPDH.

-

Quantify the intensity of the protein bands using densitometry software. Normalize the FLT3 signal to the loading control for each sample. The results can be expressed as a percentage of the vehicle-treated control.[6]

-

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak FLT3 signal | Insufficient protein loading | Increase the amount of protein loaded. |

| Inactive antibody | Use a fresh or different lot of primary antibody. | |

| Inefficient protein transfer | Optimize transfer time and conditions. | |

| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |

| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |

| Insufficient washing | Increase the number and duration of washes. | |

| Uneven protein bands | Improper gel polymerization | Ensure even polymerization of the gel. |

| Uneven sample loading | Be careful to load equal volumes and concentrations. |

Conclusion

This protocol provides a detailed and reliable method for assessing the degradation of FLT3 in AML cells treated with this compound. By following these steps, researchers can effectively quantify the potency and kinetics of this targeted protein degrader, facilitating further drug development and mechanistic studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Cell-Based Assays of PROTAC FLT-3 Degrader 4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cellular activity of PROTAC FLT-3 degrader 4, a hypothetical therapeutic agent designed to induce the degradation of the FMS-like tyrosine kinase 3 (FLT3) receptor. The protocols outlined below are essential for characterizing the potency, efficacy, and mechanism of action of this novel degrader in relevant cancer cell models.

Introduction to this compound